BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Data &
Characterization of 6-Azaspiro[3.5]nonan-9-ol

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-ol
CAS No.: 1369246-31-0
Cat. No.: B2592034
Get Quote
. J

Executive Summary

6-Azaspiro[3.5]nonan-9-ol (CAS: 1369246-31-0) represents a strategic scaffold in drug
discovery, functioning as a conformationally restricted bioisostere of piperidine or cyclohexyl
systems. Its spirocyclic architecture offers distinct vectors for substituent exit, improving
metabolic stability and altering lipophilicity (LogD) compared to non-spiro analogs.

This guide provides a comprehensive framework for the identification, structural validation, and
purity assessment of this compound. It is designed for analytical chemists and synthetic
researchers requiring rigorous protocols for library validation or intermediate quality control.

Structural Analysis & Stereochemistry

Understanding the atomic connectivity is prerequisite to interpreting spectral data. The 6-
azaspiro[3.5]nonane skeleton consists of a four-membered cyclobutane ring spiro-fused to a
six-membered piperidine ring.

e Numbering Scheme:
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o Positions 1-3: Cyclobutane ring (distal to spiro center).
o Position 4: Spiro quaternary carbon.
o Position 6: Nitrogen atom (secondary amine).

o Position 9: Carbon bearing the hydroxyl group (chiral center).

o Stereochemical Implications:

o Chirality: Carbon-9 is a chiral center. The compound exists as a pair of enantiomers ((9R)
and (9S9)). Unless specified as a resolved isomer, the material is typically supplied as a
racemate.

o Diastereomers: Unlike 1,4-disubstituted cyclohexanes, the spiro junction prevents cis/trans
isomerism relative to the bridgehead in the traditional sense, but the ring conformation
(chair/boat) of the piperidine unit is influenced by the spiro-fusion.

Structural Logic Diagram

The following diagram illustrates the logical dependencies between structural features and the
analytical methods required to verify them.
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Figure 1: Analytical workflow correlating structural features to specific spectroscopic methods.
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Spectroscopic Data Specifications

The following data represents the reference profile for 6-Azaspiro[3.5]nonan-9-ol.
Researchers should compare their experimental results against these ranges.

Mass Spectrometry (LC-MS/HRMS)

Mass spectrometry is the primary pass/fail filter for identity.

Parameter Value Interpretation
Molecular Formula CsH1sNO
Monoisotopic Mass 141.1154 Da Exact mass calculation.

Protonated molecular ion
Observed lon [M+H]* 142.12 + 0.05 m/z

(ESIH+).

Characteristic loss of hydroxyl
Common Fragments m/z 124.1 ([M+H] - H20)

group.

Common in non-buffered
Adducts m/z 164.1 ([M+Na]*)

mobile phases.

Protocol Note: Use a generic C18 gradient (5% to 95% Acetonitrile in Water with 0.1% Formic
Acid). The amine is polar; expect early retention times (0.5 — 1.5 min on standard UPLC
columns).

Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof. The spiro-center renders the cyclobutane protons
magnetically chemically distinct from the piperidine protons.

H NMR (400 MHz, DMSO-ds)

Solvent Choice: DMSO-de is preferred over CDCIs to visualize the exchangeable OH and NH
protons and to prevent peak broadening due to hydrogen bonding.
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. s ) Structural
Shift (0, ppm) Multiplicity Integral Assignment
Context

Hydroxyl proton
4.80-5.00 d (broad) 1H OH
(couples to H9).

Methine proton
3.65-3.75 m 1H H9
alpha to Oxygen.

Protons alpha to
2.80 -3.00 m 2H H6/H8 _
Nitrogen.

Protons alpha to
Nitrogen

2.60-2.75 m 2H H6/H8 . _
(axial/lequatorial

split).

Cyclobutane ring
1.70-2.10 m 6H H1/H2/H3 protons (complex

envelope).

Piperidine ring
1.30-1.50 m 2H H5/H7 methylene

protons.

Diagnostic Signals:
e The Spiro "Silence": Note the absence of a proton signal at the quaternary C4 position.

e Cyclobutane Envelope: The 1.70-2.10 ppm region typically integrates to ~6 protons (the 4-
membered ring), distinguishing this from simple piperidines.

» H9 Shift: The proton at C9 (alpha to OH) is the most deshielded aliphatic proton, appearing
distinct from the N-adjacent protons.

C NMR (100 MHz, DMSO-ds)
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Shift (6, ppm) Type Assignment Notes
Alpha to Oxygen
65.5-67.0 CH C9 p _ Yo
(Diagnostic).
45.0 -50.0 CH:z C5,C7 Alpha to Nitrogen.
Spiro Quaternary
38.0-42.0 Cq C4 Carbon (Low
intensity).
Cyclobutane
30.0-35.0 CH:2 C1,C3
methylenes.
Distal cyclobutane
15.0-18.0 CH2 C2

methylene.

Experimental Protocols
Purity Assessment (HPLC-UV-ELSD)

Because 6-Azaspiro[3.5]nonan-9-ol lacks a strong chromophore (no aromatic rings), UV
detection at 254 nm is insufficient.

Recommended Detection:

o ELSD (Evaporative Light Scattering Detector): Universal detection for non-chromophoric
compounds.

o CAD (Charged Aerosol Detector): Alternative to ELSD.

e Low-UV (205-210 nm): Can detect the amine/alcohol functionality but is prone to solvent

noise.
Methodology:
e Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 um, 4.6 x 50 mm).

» Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid) or Ammonium Bicarbonate (pH 10)
for better peak shape of amines.
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¢ Mobile Phase B: Acetonitrile.
e Gradient: 5% B to 95% B over 5 minutes.

o Pass Criteria: Purity > 95% by ELSD/CAD area integration.

Handling & Storage

» State: Viscous oil or low-melting solid (hygroscopic).

 Stability: Stable under ambient conditions but sensitive to oxidation (N-oxide formation) upon
prolonged air exposure.

o Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).

Synthesis & Impurity Profile (Contextual)

Understanding the origin of the sample aids in identifying impurities. This compound is often
synthesized via the reduction of 6-azaspiro[3.5]nonan-9-one.

Synthesis & Characterization Workflow

The following diagram outlines the critical path from synthesis to validated data.
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Figure 2: Synthesis context and impurity checkpoints.

Common Impurities:

+ Residual Ketone: Look for a carbonyl signal in

C NMR (=210 ppm) or IR absorption at ~1710 cm~1.
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» Solvents: Methanol or Ethanol (often used in reduction) may persist. Check

H NMR (MeOH: 3.17 ppm singlet in DMSO).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2592034?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

